molecular formula C13H16N2O2 B4665869 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)- CAS No. 39496-54-3

3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)-

Cat. No.: B4665869
CAS No.: 39496-54-3
M. Wt: 232.28 g/mol
InChI Key: JECPTYOLILQNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)- belongs to the pyridazinone class, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The core structure features a partially saturated 4,5-dihydro-3(2H)-pyridazinone scaffold, which is substituted at position 6 with a 4-propoxyphenyl group (a phenyl ring with a propoxy chain at the para position). Pyridazinone derivatives are widely studied for their diverse pharmacological activities, including anti-inflammatory, cardiotonic, and anticancer effects .

Properties

IUPAC Name

3-(4-propoxyphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-9-17-11-5-3-10(4-6-11)12-7-8-13(16)15-14-12/h3-6H,2,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECPTYOLILQNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NNC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192634
Record name 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39496-54-3
Record name 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039496543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the compound into its corresponding reduced form.

    Substitution: This involves the replacement of one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Antithrombotic Activity

Research has indicated that derivatives of 4,5-dihydro-3(2H)-pyridazinone exhibit potent antithrombotic effects. A study demonstrated that these compounds can significantly inhibit platelet aggregation in vitro and ex vivo, showing effectiveness that surpasses traditional antithrombotic agents like acetylsalicylic acid . The most effective derivatives were noted to have a 6-[p-[(chloroalkanoyl)amino]phenyl] substituent, which enhances their pharmacological activity.

Hypotensive Effects

In addition to their antithrombotic properties, these pyridazinone derivatives have been shown to possess hypotensive effects. The hypotensive action observed in animal models was reported to be up to 40 times greater than that of dihydralazine, a common antihypertensive medication . This suggests potential applications in treating hypertension.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3(2H)-pyridazinone derivatives typically involves reactions between hydrazine and appropriate carbonyl compounds. Variations in substituents on the phenyl ring significantly influence biological activity:

  • Substituent Effects : The introduction of different alkoxy or aryl groups at the 6-position alters the pharmacological profile of the compound. For instance, compounds with propoxy or methoxy groups have shown enhanced activity compared to unsubstituted analogs .

Clinical Research

Clinical studies have begun to evaluate the safety and efficacy of pyridazinone derivatives in human subjects with cardiovascular diseases. Initial results suggest promising outcomes in reducing thrombotic events and managing blood pressure.

Comparative Studies

Comparative studies with established medications have highlighted the superior efficacy of certain pyridazinones in specific therapeutic contexts:

  • A study comparing a novel pyridazinone derivative with acetylsalicylic acid indicated that the former had a significantly higher potency in inhibiting platelet aggregation .

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)- involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

A critical factor influencing pyridazinone bioactivity is the substituent at position 5. Below is a comparative analysis of structurally related compounds:

Compound Substituent at Position 6 Molecular Weight Key Properties/Activities References
6-(4-Methoxyphenyl) derivative 4-Methoxyphenyl 204.23 g/mol Moderate cardiotonic activity; lower lipophilicity
6-(4-Aminophenyl) derivative 4-Aminophenyl 217.24 g/mol Enhanced PDE-III inhibition; improved solubility
Pimobendan (Vetmedin®) Benzimidazole-5-yl-4-methoxyphenyl 334.37 g/mol Potent calcium sensitizer; used in heart failure
Target Compound 4-Propoxyphenyl ~260.3 g/mol* Higher lipophilicity; potential prolonged half-life [Inferred]

*Estimated based on molecular formula (C14H18N2O2).

  • Lipophilicity: The 4-propoxyphenyl group increases logP compared to methoxy (shorter chain) and amino (polar) analogs, which may enhance tissue penetration but reduce aqueous solubility .
  • Synthetic Accessibility : Propoxyphenyl derivatives require propoxy-substituted precursors (e.g., 4-propoxyphenylacetic acid) for Friedel-Crafts acylation, followed by cyclization with hydrazine hydrate—similar to methoxy analogs but with adjusted reaction conditions for longer alkoxy chains .

Pharmacological Comparisons

Cardiotonic Activity: Methoxyphenyl derivatives (e.g., 6-(4-methoxyphenyl)-4,5-dihydropyridazinone) exhibit moderate inotropic effects via PDE-III inhibition . The 4-propoxyphenyl analog is hypothesized to show stronger calcium sensitization due to increased hydrophobic interactions with cardiac troponin, akin to pimobendan’s benzimidazole substituent . Amino-substituted derivatives (e.g., 6-(4-aminophenyl)) demonstrate superior PDE-III inhibition (IC50 = 0.08 μM) compared to alkoxy variants .

Anti-Inflammatory and Analgesic Effects: Pyridazinones with electron-withdrawing groups (e.g., chloro, sulfonamido) show potent COX-2 inhibition, while alkoxy groups (methoxy, propoxy) favor dual COX/LOX inhibition . The propoxyphenyl derivative’s longer chain may reduce gastrointestinal toxicity compared to NSAIDs like ibuprofen .

Anticancer Potential: Pyridazinones with bulky substituents (e.g., 4-methylphenyl) exhibit anti-proliferative activity against HCT116 colon cancer cells (IC50 = 12–18 μM) . The propoxyphenyl group’s lipophilicity could enhance uptake in cancer cells, though specific data for this compound are lacking.

Biological Activity

3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)- is a compound that has garnered attention in various fields of research due to its biological activities. This article provides an overview of its pharmacological properties, applications, and relevant case studies.

  • Molecular Formula : C13H16N2O
  • Synonyms : 4,5-Dihydro-6-(4-propoxyphenyl)-3(2H)-pyridazinone
  • CAS Number : 39496-54-3

Pharmacological Activities

1. Antiplatelet Activity
Research indicates that derivatives of 4,5-dihydro-3(2H)-pyridazinone exhibit significant antiplatelet activity. A study demonstrated that these compounds could inhibit platelet aggregation in vitro and ex vivo, with some derivatives showing up to 16,000 times greater activity than acetylsalicylic acid (aspirin) in vitro and 370 times in ex vivo conditions. The hypotensive effects were also notable, being up to 40 times more potent than dihydralazine in animal models .

2. Neurological Applications
The compound is being explored for its potential in the treatment of neurological disorders. It serves as an intermediate in the synthesis of pharmaceuticals aimed at enhancing drug efficacy and specificity for conditions such as anxiety and depression .

3. Anti-inflammatory Properties
Pyridazinone derivatives have shown promising anti-inflammatory effects. They are being evaluated for their ability to modulate inflammatory pathways, which could lead to new treatments for chronic inflammatory diseases .

Applications

Application AreaDescription
Pharmaceutical DevelopmentKey intermediate for drugs targeting neurological disorders
Agricultural ChemicalsUsed in formulations for pest control and crop protection
Material ScienceExplored for developing advanced materials like polymers and coatings
Biochemical ResearchAids in understanding enzyme functions and metabolic pathways
Analytical ChemistryEmployed as a standard in analytical methods for compound detection

Case Studies

Case Study 1: Antiplatelet Activity
A specific study on the pharmacological activity of 6-aryl-4,5-dihydro-3(2H)-pyridazinones revealed that certain derivatives significantly inhibited platelet aggregation. The strongest effects were noted with compounds containing specific substituents at the 6-position, suggesting a structure-activity relationship that could guide further development .

Case Study 2: Neurological Effects
In research focused on neurological applications, pyridazinone derivatives were synthesized and tested for their ability to cross the blood-brain barrier and exert therapeutic effects on neurological disorders. Results indicated promising neuroprotective properties that warrant further investigation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3(2H)-pyridazinone derivatives, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with diketones or via substitution reactions on preformed pyridazinone cores. For example, 6-substituted pyridazinones are synthesized by reacting 4,5-dihydropyridazin-3(2H)-one intermediates with aryl halides under Pd-catalyzed cross-coupling conditions. Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to enhance regioselectivity and purity .

Q. How can structural characterization of 3(2H)-pyridazinone derivatives be performed to confirm regiochemistry and stereochemistry?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for 4-benzyl-6-phenyl derivatives . Complementary techniques include:

  • Hirshfeld surface analysis to map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
  • NMR spectroscopy : Chemical shifts for pyridazinone protons (δ 6.5–7.5 ppm for aromatic protons; δ 3.0–4.5 ppm for dihydropyridazinone CH₂ groups) help verify substitution patterns .

Q. What in vitro assays are suitable for initial screening of biological activity in pyridazinone derivatives?

  • Methodological Answer : Common assays include:

  • Platelet aggregation inhibition : Measured using ADP- or collagen-induced aggregation in human platelet-rich plasma, with IC₅₀ values calculated .
  • Cardiotonic activity : Evaluated via isolated guinea pig atria to assess positive inotropic effects (e.g., % increase in contractile force relative to levosimendan controls) .

Advanced Research Questions

Q. How do substituents at the 6-position of the pyridazinone core influence bioactivity, and what SAR trends have been observed?

  • Methodological Answer : Systematic SAR studies reveal:

SubstituentBiological ActivityKey Finding
4-AminophenylCardiotonicAnalog 25 (4-amino-3-methyl-N-substituted) showed 95% of levosimendan’s activity .
4-PropoxyphenylAntiplateletHigher lipophilicity enhances membrane permeability, improving IC₅₀ by 2–3× vs. methoxy analogs .
  • Design Strategy : Introduce electron-donating groups (e.g., -OPr, -NH₂) to enhance H-bonding with target proteins (e.g., PDE III) .

Q. What computational methods are available to predict the reactivity of pyridazinone derivatives, and how do they align with experimental data?

  • Methodological Answer :

  • Quantum-chemical calculations (DFT at B3LYP/6-31G* level) predict electrophilic attack sites, validated by experimental phosphorylation studies .
  • Molecular docking (AutoDock Vina) models interactions with PDE III or thromboxane A₂ synthase, correlating binding scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ values .

Q. How can contradictory bioactivity data between studies be resolved?

  • Methodological Answer :

  • Case Example : Discrepancies in antiplatelet activity may arise from assay conditions (e.g., ADP concentration variations). Replicate studies under standardized protocols (e.g., 20 µM ADP, 37°C, 5 min incubation) improve reproducibility .
  • Meta-analysis : Compare substituent effects across studies (e.g., 4-propoxyphenyl vs. 4-ethoxyphenyl) to identify outliers and refine SAR models .

Q. What strategies are recommended for designing analogs with improved metabolic stability?

  • Methodological Answer :

  • Isosteric replacement : Swap the propoxy group with bioisosteres like cyclopropoxy or trifluoroethoxy to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Introduce ester moieties at the 4-position to enhance oral bioavailability, as seen in imazodan derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)-
Reactant of Route 2
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-propoxyphenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.